3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a benzyl group, and a fluorobenzenesulfonyl group attached to a piperazine ring
Properties
Molecular Formula |
C21H20FN7O2S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-benzyl-7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H20FN7O2S/c22-17-7-4-8-18(13-17)32(30,31)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
InChI Key |
FMSSVCNZXIDDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 2-amino-3,5-dibromopyrazine with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) in the presence of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolopyrimidine intermediate.
Attachment of the Fluorobenzenesulfonyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides or fluorobenzenesulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly against human cancer cell lines such as MGC-803, MCF-7, EC-109, PC-3, and Hela.
Biochemical Studies: It is used in the synthesis and biochemical modeling studies of selective A3 adenosine receptor antagonists.
Molecular Modeling: The compound is employed in molecular modeling studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets A3 adenosine receptors, which are involved in various physiological processes.
Pathways Involved: The interaction with A3 adenosine receptors can lead to the modulation of intracellular signaling pathways, affecting cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer activity and target similar molecular pathways.
1,2,4-Triazolo[1,5-c]pyrimidine Derivatives: These compounds are known for their antiproliferative activity and are studied as CDK2 inhibitors.
Thiadiazoles and Thiazoles: These compounds have antimicrobial and anticancer properties and share structural similarities with triazolopyrimidines.
Uniqueness
The uniqueness of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively target A3 adenosine receptors makes it a promising candidate for further research and development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
